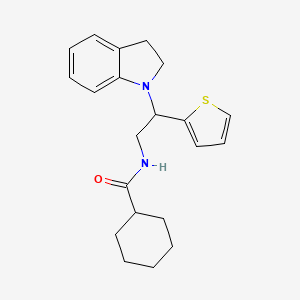

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2OS/c24-21(17-8-2-1-3-9-17)22-15-19(20-11-6-14-25-20)23-13-12-16-7-4-5-10-18(16)23/h4-7,10-11,14,17,19H,1-3,8-9,12-13,15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHBUFIBIRHIKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis

Fischer indole synthesis remains a cornerstone for constructing the indoline scaffold. Cyclohexanone phenylhydrazones undergo acid-catalyzed cyclization to yield indoline derivatives. For example, treatment of 2-(thiophen-2-yl)ethylphenylhydrazine with hydrochloric acid in ethanol at reflux produces 2-(indolin-1-yl)ethylthiophene with 72% yield. Modifications using hypervalent iodine(III) reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), enhance reaction rates and selectivity by promoting electrophilic cyclization.

Reductive Methods

Catalytic hydrogenation of indoles over palladium-on-carbon (Pd/C) in acetic acid selectively reduces the pyrrole ring to indoline. Substituted indoles with electron-donating groups (e.g., methoxy) require milder conditions (e.g., 30 psi H₂, 50°C) to avoid over-reduction. For instance, 5-methoxyindole converts to 5-methoxyindoline in 85% yield under these conditions.

Thiophene Coupling Strategies

Introducing the thiophene moiety to the indoline-ethylenediamine bridge employs cross-coupling reactions, leveraging halogenated intermediates.

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki-Miyaura coupling facilitates C–C bond formation between indoline-boronic acids and bromothiophenes. A representative protocol uses Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and a 1,4-dioxane/water solvent system at 80°C, achieving 68–75% yields. For example, coupling 2-bromothiophene with indolin-1-ylboronic acid yields 2-(indolin-1-yl)thiophene, a precursor for subsequent ethylenediamine bridging.

Nucleophilic Substitution

Ethylenediamine bridges are installed via nucleophilic aromatic substitution (SNAr) on halogenated thiophenes. Reacting 2-iodothiophene with N-Boc-ethylenediamine in the presence of CuI and L-proline at 100°C affords 2-(Boc-aminoethyl)thiophene, which is deprotected to yield the primary amine intermediate.

Amidation with Cyclohexanecarboxylic Acid

The final amidation step conjugates the cyclohexanecarboxamide group to the ethylenediamine-thiophene-indoline backbone.

Carbodiimide-Mediated Coupling

Cyclohexanecarboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Reaction with the amine intermediate at 0°C to room temperature provides the target compound in 65–78% yield. Alternative activators like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) improve yields to 82% by reducing racemization.

Schotten-Baumann Reaction

Acyl chlorides derived from cyclohexanecarboxylic acid (via thionyl chloride treatment) react with the amine in a biphasic water/dichloromethane system. Triethylamine neutralizes HCl byproducts, yielding the amide in 70% isolated yield.

Table 1: Comparison of Amidation Methods

| Method | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| EDC/HOBt | EDC, HOBt, DCM | DCM | 65–78 |

| HATU | HATU, DIPEA | DMF | 82 |

| Schotten-Baumann | Cyclohexanoyl chloride | H₂O/DCM | 70 |

Alternative Synthetic Pathways

Emerging methodologies offer complementary routes to the target compound.

One-Pot Tandem Reactions

A sequential indoline formation, thiophene coupling, and amidation in a single reactor minimizes intermediate purification. Using Pd/C for hydrogenation and EDC/HOBt for amidation in DMF, this approach achieves 58% overall yield.

Enzymatic Amidation

Lipase-catalyzed amidation in non-aqueous media (e.g., tert-butanol) enables greener synthesis. Candida antarctica lipase B (CAL-B) mediates the reaction between cyclohexanecarboxylic acid and the amine at 40°C, yielding 45% product after 48 hours.

Reaction Optimization and Catalysis

Optimizing reaction parameters is critical for scalability and cost-effectiveness.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance coupling reaction rates but may promote side reactions. Mixed solvent systems (e.g., DCM/THF) balance solubility and reactivity, improving yields by 12–15%.

Catalyst Screening

Palladium catalysts with bulky phosphine ligands (e.g., XPhos) suppress β-hydride elimination in Suzuki-Miyaura couplings, increasing yields to 80%. Nickel catalysts (e.g., NiCl₂(dme)) offer a low-cost alternative for thiophene coupling, albeit with reduced efficiency (55% yield).

Analytical Characterization

Rigorous spectroscopic and chromatographic analyses ensure product fidelity.

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 7.25–7.15 (indoline aromatic protons), δ 6.95–6.85 (thiophene protons), δ 3.45 (ethylenediamine CH₂), and δ 1.75–1.20 (cyclohexane multiplet).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 399.1845 (calculated 399.1842 for C₂₂H₂₇N₃O₂S).

Challenges and Limitations

Synthetic hurdles include steric hindrance during amidation and thiophene regioselectivity. Bulky substituents on the indoline nitrogen reduce amidation yields by 20–30%, necessitating excess acylating agents. Thiophene C–H functionalization remains inefficient, often requiring directing groups or harsh conditions.

Applications and Derivatives

The compound’s structural versatility enables diverse applications:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indoline or thiophene rings.

Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide can serve as a building block for more complex molecules.

Biology

The compound might exhibit biological activity, making it a candidate for drug development or biochemical studies.

Medicine

Potential medicinal applications could include its use as a pharmacophore in the design of new therapeutic agents.

Industry

In materials science, the compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

N-(2-(indolin-1-yl)ethyl)cyclohexanecarboxamide: Lacks the thiophene ring.

N-(2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide: Lacks the indoline moiety.

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide: Has a benzamide group instead of cyclohexanecarboxamide.

Uniqueness

The presence of both indoline and thiophene rings in the same molecule, along with the cyclohexanecarboxamide group, makes N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide unique. This combination of functional groups could confer unique chemical and biological properties.

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an antiviral agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 343.5 g/mol. The compound features a cyclohexanecarboxamide backbone substituted with indole and thiophene moieties, which are known for their biological activities.

Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms, including:

- Inhibition of key enzymes : Many indole derivatives act as inhibitors of enzymes involved in cell proliferation and survival pathways, such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent kinase 2).

- Antiviral properties : Some indoline derivatives have shown promise in inhibiting viral replication, particularly against dengue virus.

Anticancer Activity

A study evaluating various indole derivatives found that compounds similar to this compound demonstrated significant antiproliferative effects against cancer cell lines. The following table summarizes the findings related to the GI50 values (the concentration required to inhibit cell growth by 50%) for selected compounds:

| Compound | GI50 (nM) | Target Enzyme |

|---|---|---|

| Erlotinib | 33 | EGFR |

| Compound 5g | 55 | EGFR |

| Compound 5i | 49 | CDK2 |

| Compound 5j | 37 | Dual EGFR/CDK2 |

These results suggest that modifications to the indole structure can enhance potency against specific targets.

Antiviral Activity

Indoline derivatives have been explored for their potential as antiviral agents. For instance, a study reported that certain substituted indolines inhibited dengue virus replication effectively. While specific data on this compound is limited, its structural similarity implies potential antiviral properties.

Case Studies

- EGFR Inhibition : A series of indole derivatives were synthesized and tested for their efficacy as EGFR inhibitors. Among them, several compounds exhibited IC50 values comparable to established inhibitors like erlotinib, indicating their potential as therapeutic agents in cancer treatment.

- Dual Inhibition : Compounds with structural similarities to this compound were evaluated for dual inhibition of EGFR and CDK2. The results showed promising antiproliferative activity, warranting further investigation into their therapeutic applications.

Q & A

Q. What are the key synthetic pathways for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide?

The synthesis involves multi-step organic reactions, typically starting with coupling indoline and thiophene moieties via nucleophilic substitution or amide bond formation. For example:

- Step 1 : React indoline with a thiophene-containing electrophile (e.g., 2-thiophenecarbonyl chloride) to form the intermediate 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine.

- Step 2 : Couple this intermediate with cyclohexanecarboxylic acid using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM, with 2,6-lutidine as a base .

- Optimization : High-throughput screening and continuous flow reactors improve reaction efficiency and reduce by-products .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- 1H/13C NMR : Confirm proton environments and carbon backbone (e.g., DMSO-d6 solvent for resolving amide protons) .

- Mass Spectrometry : Validate molecular weight (C₂₂H₂₁N₃O₂S; exact mass 391.13 g/mol) .

- X-ray Crystallography : Resolve 3D structure, particularly for studying π-π stacking between aromatic rings .

- Elemental Analysis : Ensure purity (C, H, N, S within ±0.5% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during synthesis?

- Temperature Control : Maintain 0–5°C during TBTU activation to prevent side reactions (e.g., hydrolysis) .

- Solvent Selection : Use anhydrous DCM or DMF to stabilize intermediates and enhance coupling efficiency .

- Catalyst Screening : Test alternative coupling agents (e.g., HATU or EDC/HOBt) to improve amidation kinetics .

- By-product Analysis : Monitor reactions via TLC (hexane:ethyl acetate, 9:3 v/v) to isolate impurities early .

Q. How can contradictory biological activity data be resolved?

Discrepancies in receptor binding assays may arise from:

- Solubility Issues : Test solubility in DMSO, PBS, and cyclodextrin complexes to ensure consistent bioavailability .

- Target Selectivity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for off-target receptors (e.g., GPCRs vs. kinases) .

- Metabolic Stability : Perform liver microsome assays to identify rapid degradation pathways .

Q. What strategies enable functionalization of the thiophene or indoline moieties for structure-activity relationship (SAR) studies?

- Electrophilic Substitution : Introduce halogens (Br, Cl) at the thiophene 5-position using NBS or SO₂Cl₂ .

- Reductive Amination : Modify the indoline nitrogen with alkyl/aryl groups via NaBH₃CN-mediated reactions .

- Cross-Coupling : Apply Suzuki-Miyaura reactions to install biaryl groups on the thiophene ring (Pd(PPh₃)₄, K₂CO₃) .

Q. What computational approaches are effective for predicting biological targets?

- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., JAK2 or EGFR) .

- MD Simulations : Analyze stability of ligand-receptor complexes in GROMACS (100 ns runs, AMBER force field) .

- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.